molecular formula C14H11BrN2O B8555641 1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide

1-(2-(4-Cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide

Cat. No. B8555641
M. Wt: 303.15 g/mol
InChI Key: WJWWPWVHQKOSSM-UHFFFAOYSA-M
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Patent
US06861436B2

Procedure details

To a solution of 4-cyanophenacyl bromide (10) (5.02 g, 22.2 mmol) in anhydrous acetonitrile (300 mL) was added pyridine (3.6 mL, 45.3 mmol) at room temperature. The mixture was stirred for 30 minutes. The precipitate was filtrated, washed with acetonitrile (20 mL) and dried under vacuum to give 1-(2-(4-cyano-phenyl)-2-oxo-ethyl)-pyridinium bromide (11) as a white powder (100%). 1H NMR (DMSO-d6) δ 6.56 (s, 2H), 8.21 (m, 6H), 8.76 (t, J=7.8, 1H), 9.03 (d, J=6.6, 2H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][Br:9])=[CH:5][CH:4]=1)#[N:2].[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(#N)C>[Br-:9].[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](=[O:10])[CH2:8][N+:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][CH:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
3.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with acetonitrile (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Br-].C(#N)C1=CC=C(C=C1)C(C[N+]1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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